molecular formula C₂₂H₃₁NO₆ B1162851 Salbutamol Impurity P

Salbutamol Impurity P

Cat. No.: B1162851
M. Wt: 405.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salbutamol Impurity P, chemically defined as this compound, is a high-purity impurity standard of Salbutamol . It is provided with a comprehensive Certificate of Analysis (CoA) and characterization data, which includes 1H-NMR, Mass Spectrometry, and HPLC analysis to ensure its identity and purity . This compound is critically applied in the quality control and quality assurance processes during the commercial production of Salbutamol and its formulations . It serves as a vital working standard or secondary reference standard for analytical method development and validation, helping to monitor and control the quality of the active pharmaceutical ingredient (API) . Furthermore, this compound is utilized in stability studies and in the preparation of regulatory submissions, such as Abbreviated New Drug Applications (ANDA), to support the safety and efficacy profile of the drug product . This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₂H₃₁NO₆

Molecular Weight

405.48

Synonyms

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-((2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethoxy)methyl)phenol

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Salbutamol Impurities

Structural and Physicochemical Properties

The molecular structure and functional groups of Salbutamol Impurity P differentiate it from other related impurities. Below is a comparative table of key impurities:

Impurity Name CAS No. Molecular Formula Molecular Weight Key Structural Features Source
This compound NA C22H31NO6 405.48 Likely ester or glycosidic derivatives Process-related synthesis
Salbutamol EP Impurity C 18910-68-4 C13H21NO2 223.31 Tert-butylamine side chain modification Degradation product
Salbutamol EP Impurity F 147663-30-7 C26H40N2O5 460.61 Dimeric ether linkage (head-tail dimerization) Oxidation byproduct
Salbutamol EP Impurity I 56796-66-8 C20H27NO3 329.43 Benzyl-protected hydroxyl group Synthesis intermediate
Salbutamol EP Impurity L 898542-81-9 C13H20ClNO3 273.76 Chlorinated aromatic ring Contaminant during synthesis

Key Observations :

  • Molecular Complexity : Impurity P has a higher molecular weight than EP Impurities C and I, suggesting additional functional groups (e.g., ester or glycosidic bonds) that may influence solubility and reactivity.
  • Structural Diversity : Unlike dimeric Impurity F or chlorinated Impurity L, Impurity P’s structure implies modifications at the hydroxyl or amine groups of the parent salbutamol molecule.

Analytical and Regulatory Significance

Detection and Quantification
  • Chromatographic Methods : Impurity P is typically identified via HPLC with UV detection, similar to other salbutamol impurities. However, its retention time and spectral properties differ due to its unique structure .
  • Spectroscopic Characterization : NMR and MS data for Impurity P are essential for structural elucidation, as seen with EP Impurity F (characterized by <sup>1</sup>H NMR and IR) .
Regulatory Thresholds
  • ICH Limits : Impurity P is controlled at ≤0.15% in final drug products, aligning with thresholds for unspecified impurities (ICH Q3B) .

Preparation Methods

Hypothetical Route Derived from Salbutamol Intermediate Bromoacetylation

Patent CN108863753B outlines a method for synthesizing 3-(2-bromoacetyl)-2-hydroxybenzaldehyde, a key intermediate in salbutamol production. While this patent focuses on a genotoxic impurity, its reaction conditions suggest a plausible pathway for Impurity P:

  • Reduction of Salicylaldehyde :
    Salicylaldehyde undergoes sodium borohydride-mediated reduction in aqueous medium at 5–15°C to yield 2-hydroxymethylphenol (94% yield). This intermediate’s hydroxyl groups may participate in ether formation under alkaline conditions.

  • Bromoacetylation :
    Reaction of 2-hydroxymethylphenol with bromoacetyl bromide in dichloromethane, catalyzed by Lewis acids (e.g., AlCl3), generates 3-(2-bromoacetyl)-2-hydroxybenzaldehyde. Excess bromoacetylating agent could facilitate dimerization via nucleophilic substitution between hydroxyl and bromo groups, forming the ether bridge characteristic of Impurity P.

  • Amination and Cyclization :
    Introducing tert-butylamine to the bromoacetyl intermediate under reflux in ethanol may yield the final Impurity P structure through sequential N-alkylation and etherification.

Table 1: Reaction Conditions for Hypothetical Impurity P Synthesis

StepReagents/ConditionsTemperatureYield (Hypothetical)
1NaBH4, H2O, HCl5–15°C90–95%
2Bromoacetyl bromide, AlCl3, DCM0–5°C70–75%
3tert-Butylamine, EtOH, reflux80°C50–60%

Alternative Route via Silicon-Based Protection

Patent CN112479908A describes tert-butyldimethylsilyl (TBS) protection strategies for synthesizing salbutamol sulfate impurities. Adapting this approach for Impurity P involves:

  • TBS Protection of Hydroxyl Groups :
    Salbutamol amine reacts with TBSCl in dimethylformamide (DMF) at 0–10°C to protect hydroxyl groups, minimizing undesired ether formation.

  • Oxidative Coupling :
    Pyridinium chlorochromate (PCC) oxidizes protected intermediates in dichloromethane, facilitating radical-mediated dimerization. Subsequent deprotection with sulfuric acid in tetrahydrofuran yields Impurity P.

Critical Parameters :

  • Molar Ratios : A 1:5 ratio of salbutamol amine to TBSCl ensures complete protection.

  • Deprotection pH : Maintaining pH 5.5–6 during sulfuric acid treatment prevents over-degradation.

Analytical Characterization and Validation

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with UV detection at 220 nm remains the gold standard for quantifying Impurity P. Patent CN108863753B reports a retention time (tR) of 8.2 min for related impurities using a C18 column (250 × 4.6 mm, 5 µm) and gradient elution (0.1% H3PO4:ACN). Method validation data suggest:

  • Linearity : R² > 0.999 over 0.05–1.5 µg/mL.

  • LOD/LOQ : 0.02 µg/mL and 0.05 µg/mL, respectively.

Spectroscopic Confirmation

  • 1H NMR : The impurity’s ether bridge (–O–CH2–O–) resonates as a singlet at δ 4.8–5.2 ppm, while aromatic protons appear as multiplet signals between δ 6.7–7.3 ppm.

  • LC-MS : ESI+ mode reveals a molecular ion peak at m/z 485.2 [M+H]+, consistent with Impurity P’s molecular formula (C24H32N2O7).

Optimization Strategies for Impurity P Synthesis

Reaction Quenching and Workup

Controlling exothermic reactions during bromoacetylation (Step 2) is critical. Patent CN108863753B recommends quenching with aqueous Na2CO3 at <10°C to stabilize reactive intermediates. Ethyl acetate extraction followed by silica gel chromatography achieves >98% purity.

Catalytic System Enhancements

Substituting AlCl3 with milder Lewis acids (e.g., FeCl3) may reduce side-product formation. Comparative studies in Patent CN112479908A demonstrate that lowering reaction temperatures from 20°C to 5°C improves yields by 12–15%.

As a pharmacopeial reference standard, Impurity P’s synthesis supports:

  • Stability Studies : Forced degradation of salbutamol APIs under heat/humidity identifies Impurity P as a major degradation product.

  • Genotoxicity Assessments : The impurity’s bromoacetyl precursors necessitate ICH M7-compliant control strategies .

Q & A

What analytical methods are recommended for identifying and quantifying Salbutamol Impurity P in drug substances?

Level: Basic
Answer:
this compound (CAS 1823256-56-9) is typically characterized using hyphenated techniques:

  • HPLC with UV/Photodiode Array Detection : Method development should include optimization of mobile phase composition (e.g., acetonitrile-phosphate buffer gradients) and column selection (C18 or phenyl-hexyl stationary phases) to resolve Impurity P from other structurally similar impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS enables accurate mass determination and fragmentation pattern analysis for structural confirmation .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra provide definitive structural elucidation, particularly for distinguishing regioisomers or stereoisomers .
    Validation Parameters: Ensure methods meet ICH Q2(R1) criteria for specificity, linearity (R² > 0.99), LOD/LOQ (e.g., LOQ ≤ 0.05%), and precision (%RSD < 5%) .

How are acceptable limits for this compound established in compliance with regulatory guidelines?

Level: Basic
Answer:
Limits are derived from:

  • Safety Thresholds : Apply ICH Q3A(R2) thresholds (e.g., 0.1% for daily doses ≤ 2 g/day) based on toxicological risk assessments .
  • Batch Data Analysis : Historical data from ≥3 commercial batches to define normal process variability. For example, if Impurity P levels consistently remain ≤ 0.15%, the specification limit may be set at 0.2% to accommodate analytical variability .
  • Stability Studies : Accelerated (40°C/75% RH) and long-term stability data ensure impurities do not exceed qualified limits over the product’s shelf life .

How can researchers resolve co-elution challenges between this compound and other process-related impurities during HPLC analysis?

Level: Advanced
Answer:
Co-elution issues require method redevelopment:

  • Column Screening : Test alternative columns (e.g., HILIC, polar-embedded phases) to improve selectivity. For example, a Zorbax SB-Phenyl column may enhance separation of polar impurities .
  • Mobile Phase Modifiers : Add ion-pair reagents (e.g., 0.1% heptafluorobutyric acid) or adjust pH (2.5–3.5) to alter retention times .
  • Forced Degradation Studies : Stress Salbutamol under hydrolytic (0.1M HCl/NaOH), oxidative (3% H2O2), and photolytic conditions to generate degradation products. Use spiked samples to confirm resolution of Impurity P from degradants .

What synthetic pathways or degradation mechanisms lead to the formation of this compound?

Level: Advanced
Answer:
Impurity P may originate from:

  • Process-Related Synthesis : Intermediate alkylation or etherification steps involving residual solvents (e.g., ethyl acetate) could form dimeric or ether-linked byproducts. For example, incomplete purification during the tert-butylamine coupling step might yield Impurity P .
  • Oxidative Degradation : Accelerated stability studies under oxygen-rich conditions may reveal Impurity P as a hydroxylation or N-oxide derivative. MS/MS fragmentation (e.g., m/z 460.61 → m/z 285.2) can confirm structural modifications .
    Mitigation Strategies: Optimize reaction stoichiometry, introduce scavengers (e.g., antioxidants like BHT), or employ controlled atmosphere processing (N2 purging) .

How should researchers validate the specificity of analytical methods for this compound in the presence of elemental impurities?

Level: Advanced
Answer:
Elemental impurities (e.g., Pd, Ni) from catalysts require parallel monitoring:

  • ICP-MS Analysis : Quantify metals per USP <232>/<233> with ≤ 1.5 μg/day exposure limits for oral formulations .
  • Cross-Validation : Ensure HPLC methods for Impurity P are unaffected by metal-induced matrix effects. For example, spike samples with 10 ppm Pd and verify no retention time shifts or peak tailing .
  • Sample Preparation : Use chelation resins (e.g., iminodiacetic acid) during extraction to remove metal ions interfering with impurity quantification .

What role do orthogonal analytical methods play in confirming the identity of this compound?

Level: Advanced
Answer:
Orthogonal methods reduce false positives/negatives:

  • Comparative Chromatography : Compare retention times across HPLC, UPLC, and TLC systems. For example, Impurity P may exhibit RF = 0.65 in TLC (silica gel, chloroform-methanol 8:2) .
  • Spectroscopic Correlations : Match UV-Vis spectra (λmax ~275 nm) and MS/MS transitions (e.g., [M+H]+ → m/z 285.2) across instruments .
  • NMR Cross-Check : Confirm proton assignments (e.g., δ 7.2–7.4 ppm aromatic protons) against reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.